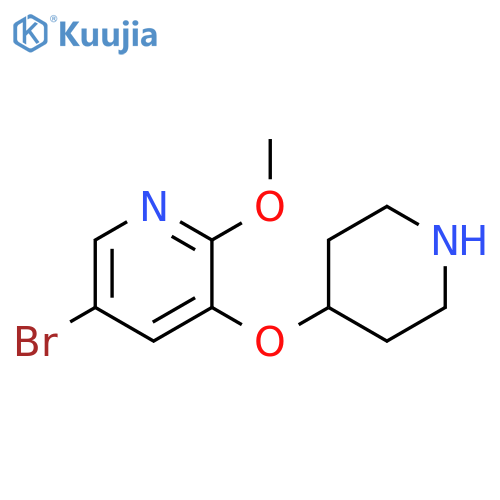

Cas no 2228192-16-1 (5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine)

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine

- Pyridine, 5-bromo-2-methoxy-3-(4-piperidinyloxy)-

- EN300-1917750

- 2228192-16-1

-

- インチ: 1S/C11H15BrN2O2/c1-15-11-10(6-8(12)7-14-11)16-9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3

- InChIKey: XADDPHKGKRXYTK-UHFFFAOYSA-N

- ほほえんだ: C1(OC)=NC=C(Br)C=C1OC1CCNCC1

計算された属性

- せいみつぶんしりょう: 286.03169g/mol

- どういたいしつりょう: 286.03169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- 密度みつど: 1.398±0.06 g/cm3(Predicted)

- ふってん: 342.1±42.0 °C(Predicted)

- 酸性度係数(pKa): 9.39±0.10(Predicted)

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1917750-0.25g |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine |

2228192-16-1 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1917750-0.05g |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine |

2228192-16-1 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1917750-10.0g |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine |

2228192-16-1 | 10g |

$4545.0 | 2023-05-24 | ||

| Enamine | EN300-1917750-1.0g |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine |

2228192-16-1 | 1g |

$1057.0 | 2023-05-24 | ||

| Enamine | EN300-1917750-0.5g |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine |

2228192-16-1 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1917750-5g |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine |

2228192-16-1 | 5g |

$3065.0 | 2023-09-17 | ||

| Enamine | EN300-1917750-2.5g |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine |

2228192-16-1 | 2.5g |

$2071.0 | 2023-09-17 | ||

| Enamine | EN300-1917750-0.1g |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine |

2228192-16-1 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1917750-5.0g |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine |

2228192-16-1 | 5g |

$3065.0 | 2023-05-24 | ||

| Enamine | EN300-1917750-1g |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine |

2228192-16-1 | 1g |

$1057.0 | 2023-09-17 |

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine 関連文献

-

Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridineに関する追加情報

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine: A Comprehensive Overview of CAS No. 2228192-16-1

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine (CAS No. 2228192-16-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to 5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine.

Chemical Structure and Properties

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine is a brominated pyridine derivative with a methoxy group at the 2-position and a piperidin-4-yloxy substituent at the 3-position. The molecular formula of this compound is C13H16BrNO3, and its molecular weight is approximately 306.17 g/mol. The presence of the bromine atom imparts significant electronic and steric effects, which influence the compound's reactivity and biological activity. The methoxy group and piperidinyl substituent contribute to the compound's lipophilicity and solubility properties, making it suitable for various pharmaceutical formulations.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine has been reported using several methodologies, each with its own advantages and limitations. One common approach involves the reaction of 5-bromo-2-methoxypyridine with piperidin-4-one in the presence of a suitable base, followed by reduction to form the desired piperidinyl ether. Another method involves the nucleophilic substitution of a halide or leaving group on the pyridine ring with a piperidinyl nucleophile. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, such as microwave-assisted synthesis and catalytic methods using metal complexes.

Biological Activities

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine has been extensively studied for its biological activities, particularly in the context of neurological disorders and cancer. Research has shown that this compound exhibits potent neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function. For instance, it has been reported to inhibit apoptosis in neuronal cells by upregulating anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic proteins like Bax. Additionally, 5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In cancer research, 5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. Mechanistic studies have revealed that this compound induces cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and CDK4/6 activity. Furthermore, it has been found to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.

Clinical Applications and Future Prospects

The potential clinical applications of 5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine are vast and varied. In neurological disorders, this compound could be developed as a therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Its neuroprotective and anti-inflammatory properties make it an attractive candidate for further clinical evaluation.

In oncology, 5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine holds promise as a novel anticancer drug due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Preclinical studies have demonstrated its efficacy in reducing tumor growth in animal models, paving the way for future clinical trials.

Conclusion

5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine (CAS No. 2228192-16-1) is a promising compound with diverse biological activities that have significant implications for both neurological disorders and cancer treatment. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to unravel its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for these challenging diseases.

2228192-16-1 (5-bromo-2-methoxy-3-(piperidin-4-yloxy)pyridine) 関連製品

- 1256809-93-4(5-Hydroxy-6-(trifluoromethyl)picolinic acid)

- 1807188-82-4(6-Chloro-2-iodo-3-nitrotoluene)

- 1860612-85-6(benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate)

- 1448140-90-6((2E)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide)

- 2229501-62-4(2-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-yl(methyl)amine)

- 868256-12-6(3-[(4-CHLOROPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE)

- 1823835-61-5(Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride)

- 1228551-84-5(1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone)

- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)

- 1172486-08-6(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine)